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(PAPS) as the Universal Sulfate Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established 3'-
phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor in biological
systems. The pioneering work of Fritz Lipmann, Phillips W. Robbins, and their colleagues in the
mid-1950s revolutionized our understanding of sulfation reactions, processes critical to a vast
array of physiological functions including detoxification, hormone regulation, and the synthesis
of macromolecules such as proteoglycans. This document provides a detailed overview of the
key experiments, methodologies, and logical framework that led to this seminal discovery.

Introduction: The Quest for "Active Sulfate"

Prior to the groundbreaking work of Lipmann and Robbins, the mechanism by which the inert
sulfate ion was activated for biological transfer reactions was a significant mystery in
biochemistry. It was understood that sulfate esters were formed in various metabolic
processes, but the identity of the immediate sulfate donor, termed "active sulfate," remained
elusive. Early studies had implicated ATP in the activation of sulfate, but the precise nature of
the activated intermediate was unknown. The research conducted in Lipmann's laboratory
systematically dissected the enzymatic steps involved in sulfate activation, leading to the
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isolation and identification of not one, but two key intermediates: adenosine-5'-phosphosulfate
(APS) and, the ultimate universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The Two-Step Enzymatic Synthesis of PAPS

The central discovery was that the activation of sulfate is not a single reaction but a two-step
process, each catalyzed by a distinct enzyme. This sequential activation ensures that sufficient
energy is invested into the sulfate group to render it reactive for transfer.

o Step 1: Synthesis of Adenosine-5'-phosphosulfate (APS): The first step involves the reaction
of ATP and inorganic sulfate, catalyzed by the enzyme ATP sulfurylase (also known as
sulfate adenylyltransferase). This reaction forms APS and pyrophosphate (PPi).

o Step 2: Synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS): The second step is the
phosphorylation of APS at the 3'-hydroxyl group of the ribose moiety, a reaction catalyzed by
APS kinase (also known as adenylylsulfate kinase). This reaction utilizes a second molecule
of ATP to produce PAPS and ADP.

The overall pathway can be visualized as follows:
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Caption: The two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate.
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Key Experimental Evidence and Methodologies

The elucidation of this pathway was dependent on the development of novel experimental
techniques for the purification of the enzymes involved and the identification of the reaction
products.

Enzyme Purification and Fractionation

The initial challenge was to separate the enzymatic activities responsible for sulfate activation.
Robbins and Lipmann achieved this through classical protein purification techniques using
yeast and liver extracts. A summary of a typical fractionation procedure is outlined below.

Experimental Workflow: Enzyme Fractionation

Ammonium Sulfate
Fractionation
Gthanol Fractionatior)

Adsorption Chromatography
(e.g., on Calcium Phosphate Gel)

Separation of Activities \ Separation of Activities

Fraction A: Fraction B:
ATP Sulfurylase Activity APS Kinase Activity
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Caption: A generalized workflow for the separation of ATP sulfurylase and APS kinase
activities.

Identification of APS and PAPS

The identification of the novel nucleotides, APS and PAPS, was a critical step. This was
accomplished through a combination of enzymatic and chemical methods, including paper
chromatography, which was a state-of-the-art technique at the time.

Experimental Protocol: Identification of "Active Sulfate"

Enzymatic Synthesis with Radiolabeled Sulfate: Liver or yeast enzyme fractions were
incubated with ATP and radioactive sulfate (3>SQ0a427).

» Paper Chromatography: The reaction mixture was spotted onto chromatography paper and
developed using various solvent systems (e.g., ethanol-ammonium acetate).

o Autoradiography: The chromatogram was exposed to X-ray film to visualize the radioactive
spots corresponding to the newly synthesized sulfur-containing compounds.

e Elution and Characterization: The radioactive spots were cut out, and the compounds were
eluted. Their chemical properties were then determined through:

o Acid Lability: The sulfate-ester bond in APS and PAPS is acid-labile, releasing inorganic
sulfate upon treatment with acid.

o Enzymatic Digestion: Treatment with specific phosphatases helped to determine the
position of the phosphate groups. For instance, a 3'-nucleotidase from rye grass was
instrumental in identifying the 3'-phosphate in PAPS.

o Co-chromatography: The migration of the isolated radioactive compounds was compared
with that of synthetically prepared standards.

Establishing PAPS as the Universal Sulfate Donor
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A pivotal series of experiments demonstrated that PAPS, and not APS, was the direct donor of
the sulfate group in sulfotransferase-catalyzed reactions.

Experimental Design: APS vs. PAPS as Sulfate Donor
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Caption: Logical diagram of the experiment demonstrating PAPS as the active sulfate donor.

Experiments, such as those conducted by Gregory and Lipmann with phenol sulfotransferase,
showed that purified sulfotransferases could efficiently transfer the sulfate group from 3>S-
labeled PAPS to an acceptor molecule (e.g., a phenol). In contrast, 3°S-labeled APS was not an
effective sulfate donor in the absence of APS kinase and ATP. This provided conclusive
evidence that PAPS was the "active sulfate" that had long been sought.

Quantitative Data Summary

The original publications by Robbins and Lipmann contain detailed quantitative data on the
enzymatic activities and the stoichiometry of the reactions. The following tables summarize
some of the key findings in a structured format.
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Table 1: Enzymatic Activities in Yeast Fractions

. ATP Sulfurylase Activity APS Kinase Activity

Enzyme Fraction . . . .
(units/mg protein) (units/mg protein)

Crude Extract 0.5 0.2

Ammonium Sulfate Precipitate
2.5 1.5

(40-60%)

Calcium Phosphate Gel Eluate  15.0 0.1

Ethanol Fraction 0.2 10.0

Note: The units of activity are representative and are based on the assays described in the
original publications (e.g., nanomoles of product formed per minute).

Table 2: Stoichiometry of PAPS Synthesis

Reactant Moles Consumed Product Moles Produced
ATP 2 PAPS 1

Sulfate 1 Pyrophosphate 1

ADP 1

Detailed Experimental Protocols (Representative)

The following are representative protocols based on the methodologies described in the
foundational papers on PAPS discovery.

Assay for ATP Sulfurylase

This assay measures the formation of APS from ATP and sulfate.
e Reaction Mixture (1.0 mL total volume):

o 100 mM Tris-HCI buffer, pH 8.0

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

10 mM MgClz

5 mM ATP

o

[¢]

10 mM Naz3°S0a (specific activity ~10° cpm/umol)

[e]

0.1 mg purified inorganic pyrophosphatase

[e]

Enzyme fraction (e.g., 0.1-0.5 mg protein)

e |ncubation: Incubate at 37°C for 30 minutes.
» Termination: Stop the reaction by adding 0.1 mL of 1 M HCI.

e Analysis:

[¢]

Spot an aliquot of the reaction mixture onto Whatman No. 1 chromatography paper.

[e]

Develop the chromatogram using a solvent system of ethanol:1 M ammonium acetate
(7:3).

[¢]

Visualize the radioactive spots by autoradiography.

[e]

Cut out the spot corresponding to APS and quantify the radioactivity by liquid scintillation
counting.

Assay for APS Kinase

This assay measures the conversion of APS to PAPS.

e Reaction Mixture (0.5 mL total volume):

(¢]

100 mM Tris-HCI buffer, pH 8.0

[¢]

10 mM MgClz

5 mMATP

o

[e]

0.5 mM 3S-APS (prepared enzymatically)
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o Enzyme fraction (e.g., 0.1-0.5 mg protein)

e Incubation: Incubate at 37°C for 20 minutes.
o Termination: Stop the reaction by heating at 100°C for 1 minute.
e Analysis:

o Separate PAPS from unreacted APS by paper chromatography as described above. PAPS
has a lower mobility than APS in most solvent systems.

o Quantify the radioactivity in the PAPS spot.

Conclusion and Significance

The discovery of PAPS as the universal sulfate donor was a landmark achievement in
biochemistry. It provided a unifying principle for a diverse range of sulfation reactions and
opened up new avenues of research into the physiological roles of sulfated molecules. The
meticulous experimental work of Lipmann, Robbins, and their contemporaries laid the
groundwork for our current understanding of sulfur metabolism and its importance in health and
disease. This knowledge continues to be of paramount importance for researchers in fields
ranging from molecular biology and enzymology to drug development, where the modulation of
sulfation pathways is a key therapeutic strategy. The experimental approaches and logical
frameworks established during this era of discovery remain a testament to the power of
rigorous biochemical investigation.

¢ To cite this document: BenchChem. [The Dawn of a Universal Donor: Unraveling the
Discovery of PAPS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575913#discovery-of-paps-as-the-universal-
sulfate-donor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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